molecular formula C8H9NO3 B181090 3-Methyl-4-nitroanisole CAS No. 5367-32-8

3-Methyl-4-nitroanisole

Cat. No.: B181090
CAS No.: 5367-32-8
M. Wt: 167.16 g/mol
InChI Key: RTZOGYCMIMOVHU-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s structurally similar compound, 4-nitroanisole, undergoes photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol . It’s plausible that 3-Methyl-4-nitroanisole might undergo similar reactions, but this needs to be confirmed by further studies.

Biochemical Pathways

It has been used in the preparation of enamine , suggesting it may play a role in reactions involving the formation of enamines

Pharmacokinetics

It’s known that the compound has a molecular weight of 16716 , which could influence its pharmacokinetic properties. More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound should be handled with personal protective equipment, and all sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitroanisole can be synthesized through the nitration of 3-methyl-4-methoxytoluene. The nitration process involves the reaction of 3-methyl-4-methoxytoluene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-4-nitroanisole is used in several scientific research applications, including:

Comparison with Similar Compounds

Comparison: 3-Methyl-4-nitroanisole is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the preparation of specific intermediates and derivatives .

Properties

IUPAC Name

4-methoxy-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZOGYCMIMOVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201913
Record name 3-Methyl-4-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-32-8
Record name 3-Methyl-4-nitroanisole
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Record name 3-Methyl-4-nitroanisole
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Q & A

Q1: How does the toxicity of 3-Methyl-4-nitroanisole compare to its parent compound, Fenitrothion, and the first metabolite, 3-methyl-4-nitrophenol, in an aquatic environment?

A1: The research paper investigated the toxicity of Fenitrothion and two of its metabolites, 3-methyl-4-nitrophenol and this compound, using the Microtox™ system with the marine luminescent bacterium Vibrio fischeri. Results showed that this compound exhibited decreased toxicity compared to both Fenitrothion and 3-methyl-4-nitrophenol. [] This suggests that the breakdown of Fenitrothion through these metabolic steps leads to a reduction in toxicity towards the tested organism.

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